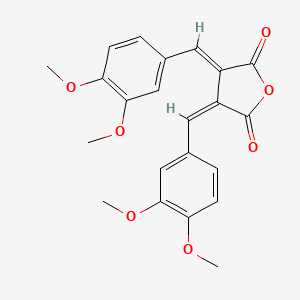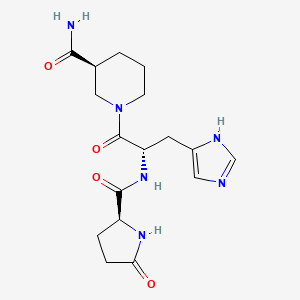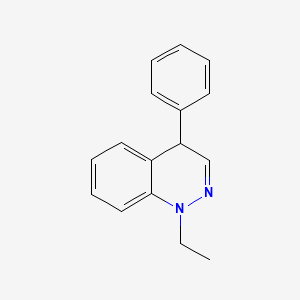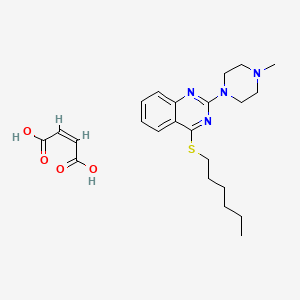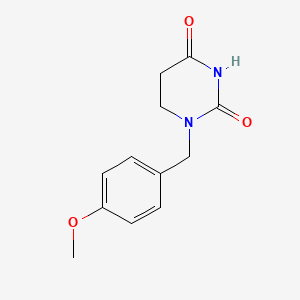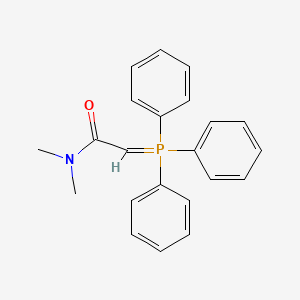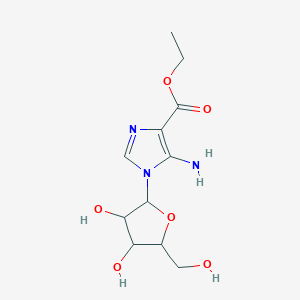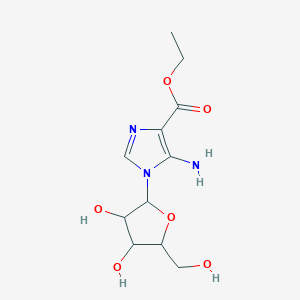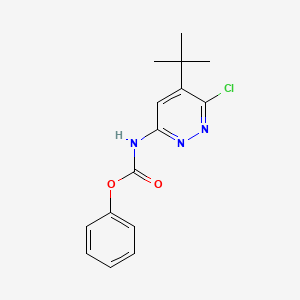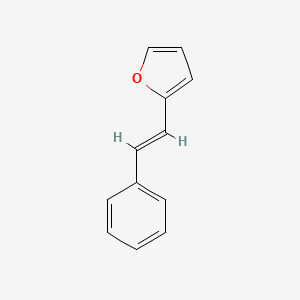
2-Styrylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Styrylfuran is an organic compound belonging to the class of furan derivatives Furans are five-membered aromatic heterocycles containing one oxygen atom this compound is characterized by the presence of a styryl group (a vinylbenzene moiety) attached to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Styrylfuran can be synthesized through various methods. One notable approach involves the use of N-heterocyclic carbenes (NHCs) and Brønsted acid catalysis. This method utilizes 2,4-dioxoesters as conjugated 1,3-dicarbonyls, leading to the formation of highly functionalized styrylfurans through a cross-benzoin reaction followed by a Paal-Knorr-like condensation . Another method involves the cycloisomerization of 4,5-epoxyalk-2-ynyl esters in the presence of a proton source .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of transition-metal-mediated cycloisomerization and cycloaddition reactions, as well as metal-free oxidative cyclizations, are some of the advanced techniques employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Styrylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-diones.
Reduction: The styryl group can be reduced to form 2-ethylfuran.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Furan-2,5-diones.
Reduction: 2-Ethylfuran.
Substitution: Various substituted furans depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Styrylfuran has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Wirkmechanismus
The mechanism of action of 2-styrylfuran involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with bacterial ribosomal proteins, leading to inhibition of protein synthesis and other cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-Styrylfuran can be compared with other furan derivatives such as:
2,5-Furan-dicarboxylic acid (2,5-FDCA): Used in the production of bio-based polymers.
2,5-Dimethylfuran (2,5-DMF): A promising biofuel with high energy density.
Uniqueness: . Its ability to undergo various chemical reactions and form highly functionalized derivatives further distinguishes it from other furan compounds.
Eigenschaften
Molekularformel |
C12H10O |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2-[(E)-2-phenylethenyl]furan |
InChI |
InChI=1S/C12H10O/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-10H/b9-8+ |
InChI-Schlüssel |
QHVQSFNBGRXCRP-CMDGGOBGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CO2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)-](/img/structure/B12915661.png)
